REACTION_CXSMILES
|
[C:1]([C:4]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:5]=1[O:6][CH2:7]C(O)=O)(=O)[CH3:2].[C:16](OC(=O)C)(=O)C.C([O-])(=O)C.[Na+]>O>[CH3:7][O:6][C:5]1[C:4]2[C:1]([CH3:2])=[CH:16][O:15][C:14]=2[CH:13]=[CH:12][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(OCC(=O)O)C=CC=C1O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
while warming to ambient temperature
|
Type
|
STIRRING
|
Details
|
continued stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic extracts are washed twice with sodium hydroxide (1N)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1C(=CO2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |